![molecular formula C20H23N5O2 B2379225 tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate CAS No. 946386-03-4](/img/structure/B2379225.png)

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

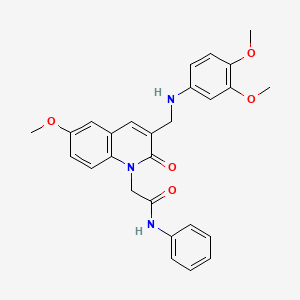

“Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate” is an organic compound used as a chemical synthesis intermediate . It has a molecular formula of C20H23N5O2 and a molecular weight of 365.437.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . Another related compound, “4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester”, was synthesized by stirring it with Pd/C in ethanol under an H2 balloon for 3 hours .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” has been demonstrated to be a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular weight of 365.437. Other properties such as melting point, boiling point, and density would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Catalysis in Acylation Chemistry

Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate has been studied for its role in catalysis, particularly in acylation chemistry. One study discusses the synthesis and polymerization of derivatives related to this compound, examining their effectiveness as catalysts in the acylation of tert-butanol with acetic anhydride. The study emphasizes the influence of neighboring groups in the catalytic cycle, highlighting the importance of molecular structure in catalysis (Mennenga, Dorn, Menzel, & Ritter, 2015).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate and its derivatives. These studies include methods for synthesizing the compound and analyzing its structure through X-ray diffraction, LCMS, NMR, and IR spectroscopy. These works are crucial for understanding the chemical and physical properties of the compound and its potential applications in various fields, including medicinal chemistry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Crystal Structure Analysis

Detailed analysis of the crystal structure of derivatives of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate has been conducted. This research is pivotal in understanding the molecular geometry and intermolecular interactions, which are essential for predicting the behavior of these compounds in various applications. The crystal structure data provide insights into how the compound and its derivatives might interact with other molecules, which is valuable for designing new materials or drugs (Gumireddy et al., 2021).

Biological Evaluation

Some studies have also explored the biological activities of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate derivatives. These studies typically involve assessing the antimicrobial, anthelmintic, or other biological properties of the synthesized compounds. This research is significant for identifying potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-15(13-21)6-7-17(23-18)16-5-4-8-22-14-16/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJIBVEOBFOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)

![2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one](/img/structure/B2379165.png)